(S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide
Overview
Description
(S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide is a fluorinated organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of a fluorine atom in its structure can significantly alter its chemical and biological properties, making it a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzylamine and 3-methylbutyric acid.
Amidation Reaction: The key step involves the formation of the amide bond between 2-fluorobenzylamine and 3-methylbutyric acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with improved efficacy and reduced side effects.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Materials Science: Fluorinated compounds like this one are used in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzylamine: A precursor in the synthesis of (S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide.
3-Methylbutyric Acid: Another precursor used in the synthesis.
Fluorinated Imidazoles and Benzimidazoles: These compounds share the fluorine atom and are used in similar applications.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both fluorinated benzylamine and methylbutyramide. This combination can result in unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-fluorophenyl)methyl]-3-methylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-8(2)11(14)12(16)15-7-9-5-3-4-6-10(9)13/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXGVPZMURJKPO-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=CC=C1F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=CC=CC=C1F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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